molecular formula C21H29ClN4O2S B2666407 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946316-97-8

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2666407
CAS No.: 946316-97-8
M. Wt: 437
InChI Key: ZRUQRGRQCWHFGK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a potent and selective investigational compound recognized for its high-affinity binding to serotonin receptors , particularly as a 5-HT 1A receptor partial agonist . Its primary research value lies in the field of neuropharmacology, where it is utilized as a sophisticated tool compound to probe the complex role of the 5-HT 1A receptor subtype in various central nervous system functions. The molecular structure, incorporating a benzenesulfonamide core and a 4-methylpiperazine moiety, is engineered for optimal receptor interaction, enabling researchers to investigate signaling pathways and downstream effects. Key research applications include the study of neuropsychiatric disorders such as anxiety and depression, where 5-HT 1A receptor function is critically implicated. Furthermore, its selectivity profile makes it a valuable asset for exploring receptor dimerization , specifically the functional interplay between 5-HT 1A and other GPCRs like the dopamine D 2 receptor, which may have profound implications for understanding and treating disorders like schizophrenia. By modulating this receptor system, researchers can gain deeper insights into neural circuitry, behavior, and the development of novel therapeutic strategies.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O2S/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-29(27,28)20-6-4-5-18(22)15-20/h4-10,15,21,23H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQRGRQCWHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is known for its role in various biological activities. The presence of a dimethylamino group and a methylpiperazine moiety contributes to its pharmacological profile.

  • Molecular Formula : C17H22ClN3O2S
  • Molecular Weight : 363.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, potentially impacting metabolic pathways involved in disease processes.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Biological Activity Summary

The following table summarizes the key biological activities reported for this compound:

Activity Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production in vitro.
AntimicrobialDemonstrates activity against certain bacterial strains.
NeuroprotectivePotential protective effects in models of neurodegeneration.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .
  • Study 2 : Research conducted at Goethe University examined the anti-inflammatory properties, revealing that the compound effectively inhibited TNF-alpha-induced inflammation in human endothelial cells .
  • Study 3 : A neuroprotective study demonstrated that the compound could reduce neuronal death in models of ischemia, suggesting potential applications in treating stroke or neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that this compound exhibits potent anticancer properties. Research has shown its ability to inhibit tumor growth in various cancer cell lines, including:

  • Mechanism of Action : The compound induces apoptosis through intrinsic pathways, effectively reducing cell viability.
    • Case Study : In A549 lung cancer cells, treatment with this compound demonstrated a significant reduction in viability with an IC50 value indicating strong anticancer activity .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV).

  • Mechanism of Action : It inhibits viral replication by disrupting viral protein synthesis.
    • In Vitro Studies : The compound showed EC50 values comparable to established antiviral agents, suggesting its potential as a lead compound for further development against HCV .

Antimalarial Effects

Recent findings suggest that the compound may have antimalarial properties by targeting specific kinases involved in the malaria life cycle.

  • Target Kinases : It has been identified as a dual inhibitor of PfGSK3 and PfPK6, crucial for Plasmodium falciparum survival.
    • Research Findings : In vitro studies indicated significant inhibitory effects on these kinases, highlighting its potential role in antimalarial therapy .

Structure-Activity Relationship (SAR)

The biological activity of 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is influenced by modifications to its structure. Variations in substituents on the piperazine and aromatic rings have been shown to alter potency against cancer and viral targets.

ModificationEffect on Activity
Substituents on Phenyl RingAltered potency against HCV and cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthesis strategies, and biological relevance.

Structural Analogues with Sulfonamide and Piperazine Moieties

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Target Reference
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (Target) Cl, dimethylaminophenyl, methylpiperazine ~529.1 (calculated) Multi-step nucleophilic substitution Bcl-2/Kinases (hypothesized)
(R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide NO₂, ethynylphenyl, phenylthio ~568.6 Thioether coupling, Suzuki cross-coupling Bcl-2/Bcl-xL
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, chromen, pyrazolopyrimidine 589.1 Pd-catalyzed cross-coupling Kinases (e.g., FLT3)
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide Indolylpyrimidine, dimethylaminoethyl ~640.1 Amide coupling, nucleophilic substitution Kinases (e.g., JAK2)

Key Observations:

  • Substituent Impact on Target Affinity: The target compound lacks the nitro (NO₂) group present in the Bcl-2 inhibitor from , which may reduce off-target interactions but could also lower binding potency compared to nitro-containing analogues . The methylpiperazine group likely improves solubility over the phenylthio group in the same series.
  • Synthesis Complexity : The target compound’s synthesis likely involves sequential alkylation and sulfonamide coupling, similar to methods in and . In contrast, fluorinated chromen derivatives () require specialized palladium catalysis, increasing cost and complexity .
  • Biological Targets: While compounds target Bcl-2/Bcl-xL, the indolylpyrimidine derivative () is tailored for kinase inhibition. The target compound’s dimethylaminophenyl group may enable dual activity, though experimental validation is needed .

Physical Property Comparison

  • Melting Points : The target compound’s melting point is unreported, but ’s fluorinated sulfonamide melts at 175–178°C, suggesting that halogenation and aromaticity significantly influence crystallinity .
  • Molecular Weight : At ~529 g/mol, the target compound falls within the acceptable range for oral bioavailability, unlike the indolylpyrimidine derivative (640 g/mol), which may require formulation optimization .

Q & A

Basic: What synthetic routes are recommended for 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, and what reaction parameters critically influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A multi-step approach is recommended:

  • Step 1: Prepare the ethylamine backbone via nucleophilic substitution between 4-(dimethylamino)benzaldehyde and 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2: Introduce the sulfonamide group by reacting 3-chlorobenzenesulfonyl chloride with the intermediate amine in the presence of a base (e.g., triethylamine) .
  • Critical Parameters:
    • Temperature control during cyclization (60–80°C optimal for minimizing side products) .
    • Stoichiometric ratios of sulfonyl chloride to amine (1.2:1) to ensure complete substitution .
    • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the final product with >95% purity .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. To address this:

  • Orthogonal Analytical Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN) and HRMS to confirm batch-to-batch consistency .
  • Standardized Bioassays: Replicate studies under controlled conditions (e.g., fixed bacterial strain, MIC protocol per CLSI guidelines) .
  • Data Normalization: Compare activity relative to a positive control (e.g., ciprofloxacin) to account for inter-lab variability .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, adjusting for confounding factors like solvent choice (DMSO vs. saline) .

Basic: Which analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the dimethylamino group (δ ~2.8 ppm, singlet) and piperazine protons (δ ~2.4–3.1 ppm, multiplet) .
  • X-ray Crystallography: Resolve the sulfonamide linkage geometry (C–S–N bond angle ~107°) and confirm stereochemistry .
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. 476.02 g/mol; observed [M+H]+ 477.03) .
  • FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: What strategies determine the compound’s mechanism of action against bacterial targets?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized compound to pull down bacterial proteins, followed by SDS-PAGE and LC-MS/MS .
  • Enzyme Inhibition Assays: Test against putative targets (e.g., acps-pptase) via spectrophotometric monitoring of substrate depletion (e.g., NADH at 340 nm) .
  • Genetic Knockdown: Apply CRISPRi to downregulate suspected targets in E. coli and assess changes in compound efficacy .
  • Structural Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to the pptase active site (∆G < −8 kcal/mol suggests high affinity) .

Basic: What are the solubility characteristics of this sulfonamide derivative in common solvents?

Methodological Answer:

  • Polar Solvents: High solubility in DMSO (>50 mg/mL) and moderate in methanol (~10 mg/mL) due to sulfonamide polarity .
  • Non-Polar Solvents: Poor solubility in hexane (<0.1 mg/mL) .
  • Buffer Systems: Solubility decreases in PBS (pH 7.4, ~2 mg/mL); use sonication or co-solvents (5% Tween-80) for in vitro assays .

Advanced: How can computational modeling predict binding affinity to enzymatic targets?

Methodological Answer:

  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, optimizing charges with AM1-BCC .
  • Protein Preparation: Retrieve target enzyme structures (e.g., PDB: 1T2P), remove water, and add hydrogens using PyMOL .
  • Docking Simulations: Run Glide SP mode with OPLS4 forcefield; prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys123) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the binding pocket to validate key interactions .

Basic: How should researchers optimize storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at −20°C in sealed, argon-purged vials to prevent oxidation .
  • Light Sensitivity: Protect from UV exposure using amber glassware .
  • Lyophilization: For long-term stability, lyophilize in 5% trehalose and store as a powder .

Advanced: What experimental designs mitigate cytotoxicity in mammalian cell lines during antimicrobial studies?

Methodological Answer:

  • Dose Escalation: Use a 72-hour MTT assay to determine IC50 in HEK293 cells (e.g., IC50 > 50 µM indicates low cytotoxicity) .
  • Selective Media: Add 10% FBS to neutralize nonspecific binding .
  • Proteomic Profiling: Perform RNA-seq on treated cells to identify off-target pathways (e.g., apoptosis markers like caspase-3) .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

  • HPLC: Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow, 30%–70% ACN/H₂O gradient over 20 minutes; retention time ~12.3 min .
  • TLC: Silica gel 60 F254, CH₂Cl₂/MeOH (9:1); Rf = 0.45 under UV 254 nm .

Advanced: How can researchers reconcile conflicting crystallography and NMR data for the compound’s conformation?

Methodological Answer:

  • Variable Temperature NMR: Acquire spectra at 25°C and −40°C to detect dynamic interconversion of rotamers .
  • DFT Calculations: Compare computed NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Crystallographic Refinement: Apply SHELXL to model disorder in the piperazine ring, using anisotropic displacement parameters .

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